3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination and trifluoromethylation of pyridine derivatives. The reaction conditions often require the use of strong chlorinating agents and fluorinating reagents under controlled temperatures and pressures to ensure the desired substitution patterns on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity. Additionally, the implementation of safety measures to handle hazardous reagents and by-products is essential.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a sulfanyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, affecting its reactivity and applications.
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine:
Uniqueness
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine stands out due to its combination of halogen atoms and a sulfanyl group, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
3-chloro-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6N2S/c14-8-1-6(12(16,17)18)3-22-10(8)5-24-11-9(15)2-7(4-23-11)13(19,20)21/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZQFRKCKBPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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